molecular formula C10H6N2O5 B2813014 6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 83090-96-4

6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2813014
CAS No.: 83090-96-4
M. Wt: 234.167
InChI Key: FLZMINOXPIKLBY-UHFFFAOYSA-N
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Description

6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the class of chromene derivatives. Chromenes, also known as benzopyrans, are a group of naturally occurring compounds with a wide range of biological activities. The presence of a nitro group at the 6th position and a carboxamide group at the 3rd position of the chromene ring makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with appropriate amines. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 6-amino-2-oxo-2H-chromene-3-carboxamide.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

    Condensation: Imines or enamines.

Scientific Research Applications

6-nitro-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide
  • 6-nitro-2-oxo-2H-chromene-3-carbothioamide
  • Coumarin-3-carboxamide analogues

Uniqueness

6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both a nitro group and a carboxamide group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit pancreatic lipase with high selectivity and potency sets it apart from other similar compounds .

Properties

IUPAC Name

6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c11-9(13)7-4-5-3-6(12(15)16)1-2-8(5)17-10(7)14/h1-4H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZMINOXPIKLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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